molecular formula C15H22N2O2 B8368342 4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester

4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester

Cat. No.: B8368342
M. Wt: 262.35 g/mol
InChI Key: HXWOPDVINWBUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

methyl 4-(4-propan-2-ylpiperazin-1-yl)benzoate

InChI

InChI=1S/C15H22N2O2/c1-12(2)16-8-10-17(11-9-16)14-6-4-13(5-7-14)15(18)19-3/h4-7,12H,8-11H2,1-3H3

InChI Key

HXWOPDVINWBUOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tris(dibenzylideneacetone)dipalladium(0) (0.014 g, 0.02 mmol) was added to a deoxygenated suspension of 1-isopropylpiperazine (0.151 g, 1.18 mmol), methyl 4-bromobenzoate (0.215 g, 1 mmol), potassium carbonate (0.193 g, 1.4 mmol) and 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (0.012 g, 0.03 mmol) in DME (4 mL), and sealed into a microwave tube. The reaction was heated to 130° C. for 10 mins in the microwave reactor and cooled to room temperature. The reaction mixture was evaporated to dryness, redissolved in EtOAc (25 mL) and washed sequentially with water (15 mL) and saturated brine (15 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by silica column chromatography, eluting with 5% MeOH in DCM. Pure fractions were evaporated to dryness to afford methyl 4-(4-propan-2-yl-piperizin-1-yl)benzoate (0.170 g, 64.8%) as a tan solid.
Quantity
0.151 g
Type
reactant
Reaction Step One
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
0.193 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.014 g
Type
catalyst
Reaction Step One
Quantity
0.012 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Tris-(dibenzylidene-acetone)-dipalladium (0.05 mmol), (2′-dicyclohexylphosphanyl-biphenyl-2-yl)-dimethyl-amine (0.1 mmol) and potassium carbonate (4.6 mmol) are suspended in 1,2-dimethoxyethane (10 ml) in an oxygen-free atmosphere (N2). 4-Bromo-benzoic acid methyl ester (3.3 mmol) and 1-isopropyl-piperazine (3.9 mmol) are added and the stirred mixture is heated under reflux for 28 hours. After cooling the solvent is evaporated and water is added to the residue, which is then extracted three times with ethyl acetate. The combined extract is dried over sodium sulfate and evaporated. The residue is purified by flash chromatography on silica gel with (CH2Cl2/MeOH=95:5) as mobile phase. The product containing fractions are combined and evaporated. The residue is suspended in diethylether/pentane and the solid filtered of and dried (vacuum). A pale-brown powder with Rf=0.23 (CH2Cl2/MeOH=95:5) is obtained.
[Compound]
Name
Tris-(dibenzylidene-acetone) dipalladium
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
Quantity
4.6 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.3 mmol
Type
reactant
Reaction Step Six
Quantity
3.9 mmol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven

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